Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate
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Overview
Description
Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a sulfanyl propanoate ester
Mechanism of Action
Target of Action
Similar compounds like haloxyfop-p-methyl are known to inhibit acetyl-coa carboxylase (ec 6412), an enzyme crucial for lipid synthesis .
Biochemical Pathways
Given its potential target, it may impact lipid synthesis pathways due to the role of acetyl-coa carboxylase in these processes .
Pharmacokinetics
Similar compounds like haloxyfop-p-methyl are known to be proherbicides, which are activated by hydrolysis of the methyl ester . This suggests that the compound may undergo metabolic activation to exert its effects.
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is not well defined . It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or defluorinated derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate: Similar structure but with a propanoate ester instead of a sulfanyl propanoate.
Haloxyfop-P-methyl: A herbicide with a related pyridine structure and trifluoromethyl group.
Uniqueness
Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate is unique due to its combination of a sulfanyl group and a trifluoromethyl-substituted pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2S/c1-17-8(16)2-3-18-9-7(11)4-6(5-15-9)10(12,13)14/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZCOVLYUYGUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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